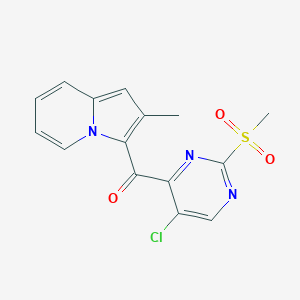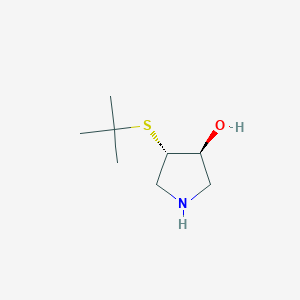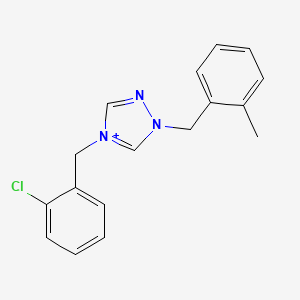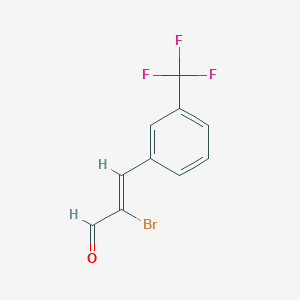
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfonyl group, and an indolizine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines to form intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives and various oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid
- 2-Methylsulfonyl-pyrimidin-4-ol
- Pyrimidine-derived indole ribonucleosides
Uniqueness
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is unique due to its specific substitution pattern and the combination of pyrimidine and indolizine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H12ClN3O3S |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
(5-chloro-2-methylsulfonylpyrimidin-4-yl)-(2-methylindolizin-3-yl)methanone |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-7-10-5-3-4-6-19(10)13(9)14(20)12-11(16)8-17-15(18-12)23(2,21)22/h3-8H,1-2H3 |
Clé InChI |
LQRPAAMCWWZROB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)



![2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)

![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)
![N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)

